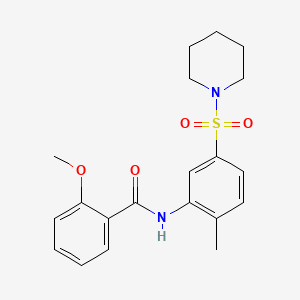
2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. MPSP is a member of the sulfonylurea class of drugs, which are commonly used to treat type 2 diabetes. However, recent research has shown that MPSP has a much broader range of applications beyond diabetes treatment.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. For example, 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival. 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has been found to have various biochemical and physiological effects, depending on the disease being treated. In cancer cells, 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In the brain, 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has been found to reduce oxidative stress and inflammation, improve cognitive function, and prevent neurodegeneration. In the heart, 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has been shown to reduce myocardial ischemia-reperfusion injury and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide in lab experiments is its potent activity against various diseases, which makes it a promising candidate for drug development. Additionally, 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has been found to have low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, one limitation of using 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide research, including:
1. Further investigation of the mechanism of action of 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide in various diseases.
2. Development of 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide derivatives with improved pharmacological properties.
3. Clinical trials to evaluate the safety and efficacy of 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide in humans.
4. Investigation of the potential of 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide as a combination therapy with other drugs.
5. Development of new drug delivery systems for 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide to improve its bioavailability and target specific tissues.
In conclusion, 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide is a promising chemical compound with potential applications in the treatment of various diseases. Its potent activity against cancer, neurodegenerative disorders, and cardiovascular diseases makes it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide involves several steps, starting with the preparation of 2-methoxyphenylacetic acid. This acid is then converted into 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide through a series of chemical reactions, including amidation and sulfonylation. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Research has shown that 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Propiedades
IUPAC Name |
2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-10-11-16(27(24,25)22-12-6-3-7-13-22)14-18(15)21-20(23)17-8-4-5-9-19(17)26-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQCUKIDFGFIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

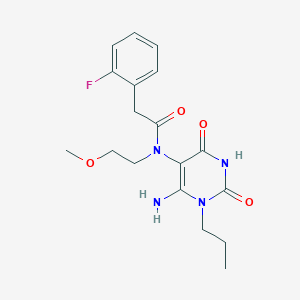
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
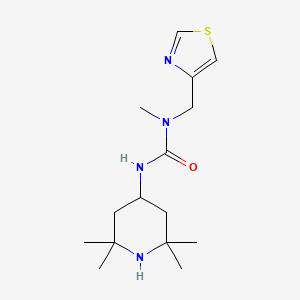
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)
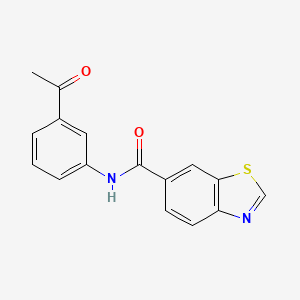

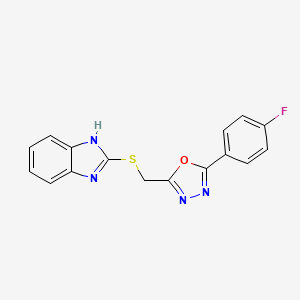
![2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)
![N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7532989.png)
![[4-(2-Tert-butyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7532996.png)